molecular formula C22H17N3O3 B4188017 12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

Cat. No. B4188017
M. Wt: 371.4 g/mol
InChI Key: UTQDTNDYDBNFNP-UHFFFAOYSA-N
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Description

12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to bind to metal ions, which is the basis for its use as a fluorescent probe.
Biochemical and Physiological Effects:
The compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that the compound reduces tumor growth in animal models. The compound has also been shown to bind to metal ions, which can affect various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one in lab experiments include its potential anticancer properties, its fluorescent properties, and its ability to separate enantiomers. However, the limitations include its toxicity, which can limit its use in vivo, and its limited solubility in aqueous solutions.

Future Directions

For research on 12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one include further investigation of its anticancer properties, optimization of its synthesis method, and development of new applications in material science and analytical chemistry. Other potential directions include the development of analogs with improved properties and the study of its mechanism of action.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, the compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, the compound has been used as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

12-(3-nitrophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-8-2-7-17-22(19)20(13-4-1-5-14(12-13)25(27)28)21-15-6-3-11-23-16(15)9-10-18(21)24-17/h1,3-6,9-12,20,24H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDTNDYDBNFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(3-nitrophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 2
12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
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12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 4
12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 5
12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 6
12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

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